{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Description
The compound {[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate is a structurally complex ester featuring a furan-2-ylmethyl carbamoyl group linked to a methyl acetate backbone substituted with a 2-methoxyphenyl moiety. This molecule combines aromatic (2-methoxyphenyl), heterocyclic (furan), and carbamoyl functional groups, making it a versatile candidate for pharmaceutical and materials science applications. Its synthesis likely involves multi-step reactions, such as carbamoylation of furan derivatives followed by esterification with 2-(2-methoxyphenyl)acetic acid precursors, as inferred from analogous methodologies in the literature .
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-14-7-3-2-5-12(14)9-16(19)22-11-15(18)17-10-13-6-4-8-21-13/h2-8H,9-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZWQDRRMZVQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1. SARS-CoV-2 Main Protease Inhibition
The compound {[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate contains a furan moiety, which is similar to the 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives reported as novel inhibitors of SARS-CoV-2 Main protease (Mpro) . While the exact structure differs, the presence of the furan ring suggests potential activity against SARS-CoV-2 Mpro.
2. Anti-fibrotic Activity
Some structurally related compounds have shown anti-fibrotic activity in hepatic stellate cells. For instance, compounds with ethyl groups and phenyl rings exhibited better inhibitory activities against HSC-T6 cell proliferation . Although our compound of interest lacks these specific groups, its overall structure might confer similar properties.
3. Enzyme Inhibition
The presence of the carbamoyl and acetate groups in the compound suggests potential enzyme inhibitory activity. These functional groups are often involved in interactions with enzyme active sites, possibly leading to inhibition of various enzymes.
Hypothetical Data Table
| Biological Activity | IC50 (μM) | Cell Line/Enzyme | Notes |
|---|---|---|---|
| SARS-CoV-2 Mpro Inhibition | >50 | SARS-CoV-2 Mpro | Weak inhibition compared to related compounds |
| Anti-fibrotic Activity | >100 | HSC-T6 | Minimal effect on hepatic stellate cell proliferation |
| Cytotoxicity | >100 | Vero, MDCK | Low cytotoxicity in mammalian cell lines |
Research Findings and Analysis
- SARS-CoV-2 Mpro Inhibition: The compound may exhibit weak inhibition of SARS-CoV-2 Mpro due to the presence of the furan ring. However, the lack of a hydrazine-1-carbothioamide group, which was present in the more potent inhibitors, suggests that its activity would be significantly lower .
- Anti-fibrotic Activity: Based on the structure-activity relationships observed in related compounds, the absence of ethyl groups and specific phenyl ring substitutions indicates that this compound may have limited anti-fibrotic activity .
- Enzyme Inhibition: The carbamoyl and acetate groups present in the compound could potentially interact with enzyme active sites. However, without specific experimental data, it is difficult to predict which enzymes might be affected or the strength of any inhibition.
- Cytotoxicity: Given that related compounds showed low cytotoxicity in Vero and MDCK cells, it is reasonable to hypothesize that {[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate would also exhibit low cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and functional diversity can be contextualized against related derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported applications:
Table 1: Structural and Functional Comparison
*Biological roles inferred from structural analogs (e.g., thiazolidinone derivatives in exhibit antimicrobial activity).
Key Findings :
The 2-methoxyphenyl moiety is a common pharmacophore in anti-inflammatory and antimicrobial agents, as seen in thiazolidinone derivatives .
Synthetic Yields and Physicochemical Properties: Thiazolidinone-linked acetates (e.g., compound 16 in ) show high yields (92%) and elevated melting points (220–222°C), suggesting stability that the target compound may share due to aromatic stacking.
Biological Activity: Thiazolidinone derivatives with 2-methoxyphenyl groups exhibit antimicrobial activity (e.g., compound 16 inhibits bacterial growth via thiazolidinone-mediated mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
